Bromotetrachlorobenzene
Overview
Description
Bromotetrachlorobenzene is a halogenated aromatic compound with the molecular formula C6BrCl4. It consists of a benzene ring substituted with one bromine atom and four chlorine atoms. This compound is part of a broader class of halogenated benzenes, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromotetrachlorobenzene can be synthesized through several methods. One common approach involves the bromination of tetrachlorobenzene. The reaction typically uses bromine as the brominating agent and is carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial to achieve high purity levels, which can be accomplished through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Bromotetrachlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles or electrophiles. For example, nucleophilic aromatic substitution can replace halogen atoms with groups such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can undergo oxidation reactions, leading to the formation of brominated and chlorinated benzoic acids. Reduction reactions can also occur, potentially converting the halogenated benzene to less substituted derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Commonly used for bromination reactions.
Iron(III) Chloride (FeCl3): Acts as a catalyst in halogenation reactions.
Potassium Permanganate (KMnO4): Used in oxidation reactions to convert alkyl side chains to carboxylic acids.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation can yield brominated and chlorinated benzoic acids, while substitution reactions can produce various functionalized benzene derivatives.
Scientific Research Applications
Bromotetrachlorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its halogenated nature makes it useful in studying substitution and elimination reactions.
Biology: The compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which bromotetrachlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the compound’s lipophilicity allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
Tetrachlorobenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Bromochlorobenzene: Contains fewer chlorine atoms, resulting in different chemical properties and reactivity.
Dibromodichlorobenzene: Has two bromine and two chlorine atoms, offering a different balance of reactivity and stability.
Uniqueness
Bromotetrachlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and multiple chlorine atoms allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
3-bromo-1,2,4,5-tetrachlorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNKUJEPUMQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238023 | |
Record name | Bromotetrachlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81067-39-2, 90077-78-4 | |
Record name | 3-Bromo-1,2,4,5-tetrachlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81067-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromotetrachlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090077784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromotetrachlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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